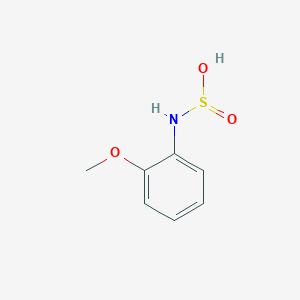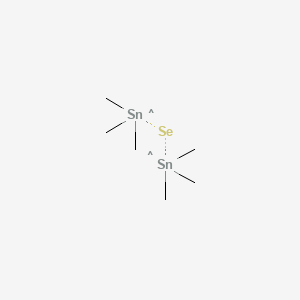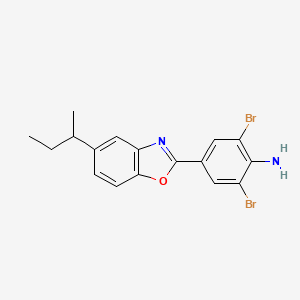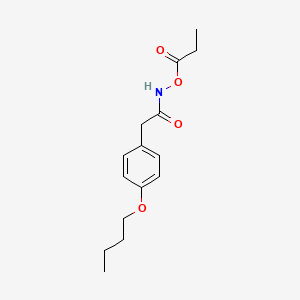
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- is a chemical compound with the molecular formula C14-H19-N-O4 and a molecular weight of 265.34 . This compound is known for its unique structure, which includes a hydroxylamine group, a butoxyphenylacetyl group, and a propionyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- involves several steps. One method includes dissolving p-butoxyphenylacetylhydroxamic acid in a basic solution of a salifying agent and then precipitating it in an acid solution in the presence of a surface-active agent . This method ensures the compound is obtained in a finely divided state, which is essential for its various applications.
Industrial Production Methods
In industrial settings, the production of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process involves careful monitoring of temperature, pH, and the concentration of reagents to optimize the reaction and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxylamine group, which is highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, with controlled temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- depend on the type of reaction. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines. Substitution reactions often result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential mutagenic properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential mutagenic effects and its ability to modify biological pathways .
Comparison with Similar Compounds
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- can be compared with other similar compounds, such as hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- and 4-butoxy-N-(formyloxy)benzeneacetamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Conclusion
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it valuable for various chemical reactions and potential therapeutic uses. Ongoing research continues to explore its full potential and uncover new applications for this intriguing compound.
Properties
CAS No. |
77372-68-0 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
[[2-(4-butoxyphenyl)acetyl]amino] propanoate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-10-19-13-8-6-12(7-9-13)11-14(17)16-20-15(18)4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,17) |
InChI Key |
MTIYXWKQBBXCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
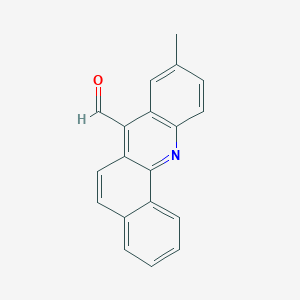
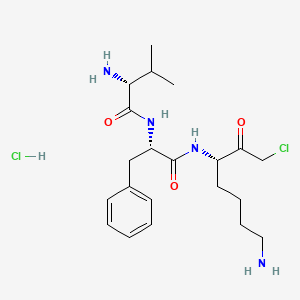
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
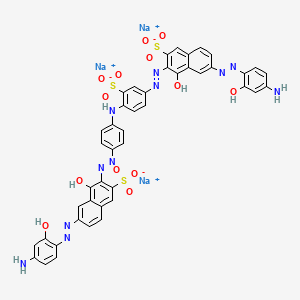
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

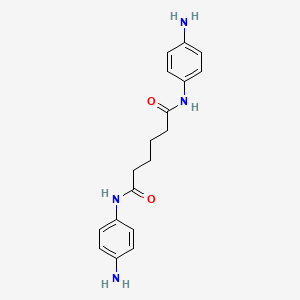
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)

